Deacylcynaropicrin

NF-κB inhibition Nitric oxide Microglia

Deacylcynaropicrin (DAC; CAS 31565-50-1) is a guaianolide-type sesquiterpene lactone (STL) characterized by a guaia-12,6-olide core bearing hydroxyl groups at C-4 and C-8, and critically, an α-methylene-γ-butyrolactone moiety that functions as a Michael acceptor. First isolated from Centaurea americana as the deacyl congener of cynaropicrin, DAC has subsequently been identified in Cyclolepis genistoides, Hemisteptia lyrata, Ptilostemon chamaepeuce subsp.

Molecular Formula C15H18O4
Molecular Weight 262.3 g/mol
CAS No. 31565-50-1
Cat. No. B1669952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeacylcynaropicrin
CAS31565-50-1
SynonymsDeacylcynaropicrin
Molecular FormulaC15H18O4
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESC=C1CC(C2C(C3C1CC(C3=C)O)OC(=O)C2=C)O
InChIInChI=1S/C15H18O4/c1-6-4-11(17)13-8(3)15(18)19-14(13)12-7(2)10(16)5-9(6)12/h9-14,16-17H,1-5H2/t9-,10-,11-,12-,13+,14?/m0/s1
InChIKeyVPRPYNVJJXOFKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Deacylcynaropicrin (CAS 31565-50-1): Structural and Pharmacological Baseline for Guaianolide Sesquiterpene Lactone Procurement


Deacylcynaropicrin (DAC; CAS 31565-50-1) is a guaianolide-type sesquiterpene lactone (STL) characterized by a guaia-12,6-olide core bearing hydroxyl groups at C-4 and C-8, and critically, an α-methylene-γ-butyrolactone moiety that functions as a Michael acceptor [1]. First isolated from Centaurea americana as the deacyl congener of cynaropicrin, DAC has subsequently been identified in Cyclolepis genistoides, Hemisteptia lyrata, Ptilostemon chamaepeuce subsp. cyprius, and multiple Centaurea species [2]. Its molecular formula is C₁₅H₁₈O₄ (MW 262.30 g/mol), with a topological polar surface area of 66.80 Ų [3]. Pharmacologically, DAC has demonstrated anti-inflammatory activity through NF-κB pathway inhibition, antioxidant effects via NRF2 modulation, and anti-osteoclastogenic properties, distinguishing it from both its acylated parent compound cynaropicrin and its 11,13-dihydro derivative [4].

Why Deacylcynaropicrin Cannot Be Replaced by Cynaropicrin or Other Guaianolide Sesquiterpene Lactones in Research and Screening Programs


Guaianolide sesquiterpene lactones sharing the same tricyclic core exhibit profoundly divergent biological activities depending on the presence and nature of substituents at C-8 and the C11–C13 exomethylene. Deacylcynaropicrin lacks the 8-O-(2-hydroxymethyl-2-propenoyl) ester group present in cynaropicrin; removal of this ester abolishes antiprotozoal activity against Trypanosoma brucei rhodesiense entirely, while simultaneously reducing mammalian cytotoxicity [1]. Conversely, saturation of the α-methylene-γ-butyrolactone to yield 11,13-dihydro-deacylcynaropicrin (DH-DACP) eliminates NF-κB inhibitory and NO-suppressive activity, demonstrating that the Michael acceptor moiety is indispensable for anti-inflammatory action [2]. These structure-activity relationships mean that a researcher cannot simply order 'any guaianolide' or substitute cynaropicrin for deacylcynaropicrin and expect interchangeable results—the differential dictates the experimental outcome [3].

Deacylcynaropicrin (CAS 31565-50-1): Product-Specific Quantitative Differentiation Evidence Against Closest Analogs


Michael Acceptor-Dependent NF-κB and NO Inhibition: Deacylcynaropicrin vs. 11,13-Dihydro-Deacylcynaropicrin (DH-DACP)

Deacylcynaropicrin (DACP) at 20 μM inhibited NFκB1 and COX-2 gene expression in PMA-differentiated, LPS-stimulated THP-1 cells. In microglial BV-2 cells stimulated with LPS and IFN-γ, DACP inhibited NO production with an IC₅₀ of 10.4 ± 0.7 μM. In stark contrast, its 11,13-dihydro derivative (DH-DACP), which lacks the α-methylene-γ-butyrolactone Michael acceptor, showed no effect on any pro-inflammatory pathway tested at 20 μM [1]. This constitutes a functional knockout: saturation of the C11–C13 exomethylene abolishes anti-inflammatory activity entirely [2].

NF-κB inhibition Nitric oxide Microglia Neuroinflammation Michael acceptor

Divergent Cancer Cell Cytotoxicity Profile: Deacylcynaropicrin vs. Cynaropicrin in Human Tumor Lines

In a direct comparative panel of four guaianolides isolated from the same plant material (Hemisteptia lyrata flowers), deacylcynaropicrin (compound 4) exhibited a markedly different cytotoxicity profile from cynaropicrin (compound 3). Cynaropicrin displayed potent, broad-spectrum activity with an IC₅₀ of 1.1 ± 0.5 μg/mL against MCF-7 breast adenocarcinoma cells, whereas deacylcynaropicrin showed only moderate, narrow-spectrum activity with an IC₅₀ of 17.1 ± 2.6 μg/mL against HCT-15 colorectal adenocarcinoma cells—and negligible activity against the other five lines tested (SK-OV-3, LOX-IMVI, A549, MCF-7, PC-3) [1]. The 15.5-fold potency gap in MCF-7 cells, combined with the restricted cell-line spectrum, demonstrates that the C-8 ester deletion fundamentally alters target engagement in cancer cells.

Cytotoxicity Cancer MCF-7 HCT-15 Sesquiterpene lactone

Antiprotozoal Potency vs. Mammalian Cytotoxicity: Deacylcynaropicrin Offers a Differentiated Therapeutic Window from Cynaropicrin

In a 2025 head-to-head study, cynaropicrin and deacylcynaropicrin were directly compared against promastigotes and amastigotes of Leishmania infantum, as well as Trypanosoma brucei rhodesiense and Plasmodium falciparum. Cynaropicrin was 'much more potent' than its deacyl congener against all tested parasites and the isolated enzyme TbPTR1 [1]. However, cynaropicrin also displayed significant cytotoxicity against L6 rat myoblasts and J774A.1 murine macrophages, limiting its developability [1]. Earlier work by Zimmermann et al. (2012) demonstrated that removal of the 2-hydroxymethyl-2-propenoyl moiety from cynaropicrin—yielding deacylcynaropicrin—led to complete loss of toxicity toward T. b. rhodesiense, establishing that the ester is essential for antiprotozoal activity but also contributes to host cell toxicity [2]. Consequently, deacylcynaropicrin presents a lower-antiprotozoal-potency, potentially lower-cytotoxicity profile that may be advantageous in contexts where host cell safety is paramount.

Antiprotozoal Leishmania infantum Selectivity Cytotoxicity Trypanosoma brucei

In Vivo Anti-Inflammatory Temporal Selectivity: Deacylcynaropicrin Targets the Intermediate Phase vs. Oleanolic Acid's Broad-Spectrum Inhibition

When administered intraperitoneally in the carrageenan-induced paw edema model in mice, deacylcynaropicrin (compound 2) demonstrated a temporally restricted anti-inflammatory profile distinct from the co-isolated triterpenoid oleanolic acid (compound 1). Oleanolic acid exhibited significant inhibition throughout the first 7 hours of the inflammatory phase (at 1, 3, 5, and 7 h), suppressing inflammation mediated by histamine, prostaglandins, serotonin, and kinins. Deacylcynaropicrin showed significant inhibition only at the 3 h and 5 h time points, acting selectively in the intermediate phase of inflammation [1]. Both compounds required doses of 75–100 mg/kg i.p. to achieve significant effects [1]. This temporal selectivity indicates that deacylcynaropicrin preferentially modulates mediators of the intermediate inflammatory phase (e.g., prostaglandins, kinins) rather than early-phase histamine/serotonin-driven events.

Carrageenan-induced paw edema In vivo anti-inflammatory Oleanolic acid Intermediate phase Temporal pharmacology

Macrophage M1-to-M2 Polarization Shift: A Mechanism Not Reported for Cynaropicrin in Osteoclastogenesis Models

In RANKL-induced osteoclastogenesis assays using bone-marrow-derived macrophages (BMMs), deacylcynaropicrin (DAC) at 2.5, 5, and 10 μM significantly suppressed osteoclast differentiation. Critically, DAC also promoted macrophage polarization from the pro-inflammatory M1 phenotype to the anti-inflammatory, tissue-reparative M2 phenotype, as evidenced by upregulation of the M2 marker CD206 alongside suppression of iNOS [1]. In the same study, DAC inhibited c-Fos and NFATc1 expression via NF-κB, JNK, and Akt pathway suppression, and reduced TNF-α, IL-1β, and IL-6 release in vivo [1]. While cynaropicrin has been reported to inhibit TNF-α release from LPS-stimulated RAW264.7 cells (IC₅₀ = 8.24 μM) , its capacity to drive M1→M2 polarization in osteoclastogenesis models has not been demonstrated, suggesting that the M2 polarization effect may be a differentiating feature of the deacyl congener [1].

Macrophage polarization M2 polarization Osteoclastogenesis Bone resorption NF-κB

Deacylcynaropicrin (CAS 31565-50-1): Evidence-Backed Research and Screening Application Scenarios


NF-κB Pathway Inhibitor Screening in Neuroinflammation Models Requiring Michael Acceptor-Dependent Activity

Use deacylcynaropicrin as a validated positive control or tool compound in BV-2 microglial or THP-1 macrophage assays where NF-κB nuclear translocation, COX-2 expression, and NO production are readouts. The compound's IC₅₀ of 10.4 ± 0.7 μM for NO inhibition in BV-2 cells [1] and its demonstrated ability to block NFκB nuclear localization and COX-2/IL-1β expression in macrophages and glial cells at 10–20 μM [2] provide reproducible quantitative benchmarks. Critically, the 11,13-dihydro derivative is inactive in these same assays, confirming that the observed activity is Michael-acceptor-dependent and not an assay artifact [1].

Osteoimmunology Research: Osteoclastogenesis Inhibition with Concurrent M2 Macrophage Polarization

Employ deacylcynaropicrin at 2.5–10 μM in RANKL-stimulated bone-marrow-derived macrophage (BMM) osteoclastogenesis assays to simultaneously suppress osteoclast differentiation (via c-Fos/NFATc1 downregulation) and promote M1-to-M2 macrophage polarization [3]. This dual mechanism—NF-κB/JNK/Akt pathway inhibition plus CD206 upregulation—is particularly relevant for in vitro models of inflammatory osteolysis, osteoporosis, and aseptic loosening of prostheses [3]. In vivo, DAC reduces TNF-α, IL-1β, and IL-6 levels in the LPS-induced mouse calvarial osteolysis model, supporting translation to animal studies [3].

Structure-Activity Relationship (SAR) Studies on Guaianolide Sesquiterpene Lactones: The Deacyl Comparator

Integrate deacylcynaropicrin as the essential 'deacyl control' in any SAR campaign investigating the contribution of the C-8 ester moiety in guaianolide sesquiterpene lactones. Direct comparative data show that removal of the 2-hydroxymethyl-2-propenoyl ester from cynaropicrin to yield deacylcynaropicrin: (a) abolishes antitrypanosomal activity (IC₅₀ from 0.3 μM to inactive) [4]; (b) dramatically reduces cancer cell cytotoxicity (IC₅₀ from ~1.1 μg/mL to ~17.1 μg/mL in the most sensitive line) [5]; and (c) preserves NF-κB/NO inhibitory activity provided the Michael acceptor remains intact [1]. This makes deacylcynaropicrin an indispensable reference compound for medicinal chemistry programs optimizing guaianolide scaffolds.

Intermediate-Phase In Vivo Anti-Inflammatory Screening with Temporal Selectivity Requirements

For in vivo anti-inflammatory programs seeking compounds that selectively target the intermediate phase (3–5 h post-carrageenan) without affecting early histamine/serotonin-mediated events, deacylcynaropicrin at 75–100 mg/kg i.p. provides a temporally defined pharmacological tool [6]. Unlike oleanolic acid, which inhibits across all inflammatory phases (1–7 h), deacylcynaropicrin's selective activity at 3 h and 5 h makes it suitable for dissecting prostaglandin/kinin-mediated inflammatory mechanisms in the carrageenan paw edema model [6].

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